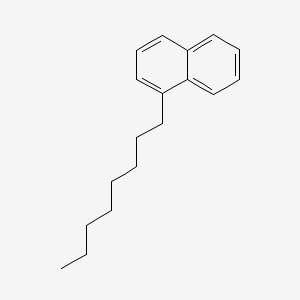

1-Octylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-octylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-2-3-4-5-6-7-11-16-13-10-14-17-12-8-9-15-18(16)17/h8-10,12-15H,2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOGBVZHJWAQSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031160 | |

| Record name | 1-n-Octylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41638-56-6, 2876-51-9 | |

| Record name | Naphthalene, octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041638566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-n-Octylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Octylnaphthalene and Its Functionalized Analogs

Catalytic Alkylation Approaches for 1-Octylnaphthalene Synthesis

Catalytic alkylation represents a primary route for attaching an octyl group to the naphthalene (B1677914) core. The choice of olefinic precursor and catalyst system is paramount in controlling the reaction's efficiency and the regioselectivity of the final product.

Alkylation of Naphthalene with Olefinic Precursors

The Friedel-Crafts alkylation of naphthalene with olefinic precursors, such as 1-octene, is a common method for synthesizing alkylnaphthalenes. researchgate.netresearchgate.net This reaction involves an electrophilic aromatic substitution where the olefin, activated by a catalyst, attaches to the electron-rich naphthalene ring. The properties of the resulting alkylnaphthalene products are closely linked to the structure and number of the alkyl side chains. mdpi.com

Alternative synthetic routes have also been employed. One such method involves the alkylation of 1-bromonaphthalene (B1665260) using a nickel catalyst, Ni(dppp)Cl2, and ZnCl2 to produce 1-n-octylnaphthalene in high yield. frontiersin.orgfrontiersin.org Another approach uses ionic liquids (ILs) like Et3NHCl-AlCl3 as Lewis acidic catalysts for the reaction of naphthalene with medium-chain alpha-olefins, including n-octene, to generate polyalkylated naphthalenes. researchgate.netresearchgate.net Research has also explored the use of solid acid catalysts, such as various zeolites (Y zeolite, ZSM-5, MCM-22), for the alkylation of naphthalene with long-chain olefins. researchgate.netresearchgate.net

Role of Acidic Catalysts in Regioselectivity and Yield Optimization

Different catalysts exhibit distinct selectivities:

Trifluoromethanesulfonic acid has demonstrated excellent catalytic performance in the alkylation of naphthalene with n-butene, achieving a naphthalene conversion of up to 98.5%. mdpi.com

Zeolite catalysts are known to influence regioselectivity through shape-selectivity. For instance, in the alkylation of naphthalene, certain zeolites can favor the formation of specific isomers. cardiff.ac.uk The use of porous crystalline zeolites containing large cations (radius ≥ 2.5 Å) has been shown to provide good selectivity for mono-alkylated products. google.com Y zeolites, in particular, have shown significant potential for producing monoalkyl naphthalene. researchgate.netresearchgate.net

Ionic Liquids (ILs) , such as those based on Et3NHCl-AlCl3, have been used as catalysts to produce polyalkylated naphthalenes with selectivities as high as 98% under mild conditions. researchgate.net By adjusting the amount of AlCl3 in the ionic liquid, the reaction can be optimized. For example, in the alkylation with n-hexene, increasing the AlCl3 mole fraction from 0.60 to 0.67 boosted the selectivity for tri- and tetra-alkylnaphthalenes from 59.3% to 98.0%. researchgate.net

The table below summarizes the performance of different catalysts in naphthalene alkylation reactions.

Table 1: Catalyst Performance in Naphthalene Alkylation

| Catalyst | Alkylating Agent | Key Finding | Reference |

|---|---|---|---|

| Trifluoromethanesulfonic acid | n-butene | Achieved up to 98.5% naphthalene conversion. | mdpi.com |

| Y Zeolite | Tetradecene | Demonstrated high potential for the preparation of monoalkyl naphthalene. | researchgate.netresearchgate.net |

| Et3NHCl-AlCl3 Ionic Liquid | n-hexene/n-octene | Yielded polyalkylated naphthalenes with up to 98% selectivity. | researchgate.netresearchgate.net |

| Porous Crystalline Zeolite | Olefins (≥ C6) | Provided good selectivity for mono-alkylated products. | google.com |

Derivatization Strategies via Post-Synthetic Modifications

Once this compound is synthesized, it can serve as a precursor for a variety of functionalized analogs through post-synthetic modifications. These modifications introduce new functional groups, leading to materials with tailored properties, such as surfactants and ionic liquids.

Sulfonation of this compound to Produce Sulfonate Derivatives

The sulfonation of this compound is a key post-synthetic modification. This electrophilic aromatic substitution reaction introduces a sulfonic acid (-SO3H) group onto the naphthalene ring. The position of this substitution is influenced by steric factors; the bulky octyl group at the C1 position directs the incoming sulfonate group primarily to the C4 position. researchgate.networdpress.com

A common procedure involves treating 1-n-octylnaphthalene with a sulfonating agent like chlorosulfonic acid. researchgate.netfrontiersin.orgfrontiersin.org Subsequent neutralization with a base, typically sodium hydroxide (B78521) (NaOH), yields the corresponding sodium sulfonate salt. researchgate.netfrontiersin.orgfrontiersin.org This process results in the high-yield formation of sodium 4-(n-octyl)naphthalene-1-sulfonate as the sole product after recrystallization. researchgate.netfrontiersin.org The sulfonation of naphthalene itself is temperature-dependent; reaction at 40°C favors the alpha-sulfonate, while at 160°C the beta-sulfonate is the major product. wordpress.comsci-hub.se

Synthesis of Naphthalene Sulfonate-Based Ionic Liquids through Metathesis Reactions

Sodium 4-(n-octyl)naphthalene-1-sulfonate, while a useful surfactant, has limitations such as low water solubility. researchgate.netnih.gov To overcome this, it can be converted into surface-active ionic liquids (ILs). This is achieved through a metathesis reaction, which involves an ion exchange between the sodium sulfonate salt and a salt containing a large organic cation. frontiersin.org

The synthesis involves reacting sodium 4-(n-octyl)naphthalene-1-sulfonate with salts containing cations such as imidazolium (B1220033), pyrrolidinium, or pyridinium (B92312). researchgate.netnih.gov For example, reacting the sodium salt with N-hexyl-N-methylimidazolium bromide results in the formation of 1-hexyl-3-methylimidazolium (B1224943) 4-(n-octyl)naphthalene-1-sulfonate. researchgate.netfrontiersin.org The resulting ionic liquids exhibit significantly improved water solubility and enhanced surfactant properties compared to the original sodium salt. researchgate.netnih.govnih.gov

The general synthetic procedure for these metathesis reactions involves dissolving the reactants, allowing the exchange to occur, and then precipitating the inorganic byproduct (e.g., NaCl, NaBr) by adding a suitable solvent like dichloromethane. frontiersin.org The final ionic liquid product is then isolated after filtration and drying under vacuum. frontiersin.orgfrontiersin.org

Table 2: Examples of Synthesized this compound Sulfonate Ionic Liquids

| Cation | Anion | Resulting Ionic Liquid Name | Reference |

|---|---|---|---|

| N-methylpyrrolidinium | 4-(n-octyl)naphthalene-1-sulfonate | N-methylpyrrolidinium 4-(n-octyl)naphthalene-1-sulfonate ([C1Pyr][ONS]) | frontiersin.org |

| 1-hexyl-3-methylimidazolium | 4-(n-octyl)naphthalene-1-sulfonate | 1-hexyl-3-methylimidazolium 4-(n-octyl)naphthalene-1-sulfonate ([C1C6Im][ONS]) | frontiersin.orgfrontiersin.org |

| N-ethylpyridinium | 4-(n-octyl)naphthalene-1-sulfonate | N-ethylpyridinium 4-(n-octyl)naphthalene-1-sulfonate ([C2Py][ONS]) | frontiersin.org |

| N-butylpyridinium | 4-(n-octyl)naphthalene-1-sulfonate | N-butylpyridinium 4-(n-octyl)naphthalene-1-sulfonate ([C4Py][ONS]) | frontiersin.org |

Preparation of N-Alkylated Naphthalene Diimides (NDIs) and Homologous Series

N-alkylated naphthalene diimides (NDIs) are a class of compounds known for their potential in organic electronics. mdpi.com The synthesis of a homologous series of symmetrical N,N'-dialkylated naphthalene diimides involves the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with various primary alkylamines. mdpi.comresearchgate.net

General Synthetic Protocols for Naphthalene-Based Heterocycles

The synthesis of naphthalene-based heterocycles involves a variety of protocols that build upon the naphthalene core to introduce heterocyclic rings. These methods are crucial for developing compounds with specific electronic and biological properties.

One common strategy involves the tandem reaction of a functionalized naphthalene precursor with various nucleophilic reagents. For example, novel naphthalene hybrids featuring nicotinonitrile, pyran, pyrazole, and other heterocyclic scaffolds have been synthesized from 3-formyl-4H-benzo[h]chromen-4-one. rsc.orgsemanticscholar.org

The Friedlander annulation is another key method, used for synthesizing functionalized quinolines. This protocol involves the condensation of a 2-aminoaryl ketone with a carbonyl compound that has a reactive α-methylene group, often catalyzed by agents like neodymium(III) nitrate (B79036) hexahydrate for milder reaction conditions. organic-chemistry.org

For more complex structures like aza- and oxa-steroids, multi-step synthetic pathways are employed. A concise synthesis of 14-aza-12-oxasteroids starts from commercially available 2-naphthols. The process involves a Bucherer reaction to form 2-aminonaphthalenes, followed by a Sugasawa reaction, reduction, and a final double dehydration and intramolecular cyclization with oxo-acids. mdpi.com

Transition metal-catalyzed coupling reactions and classical ring-closure reactions are also utilized to create naphthalene-based push-pull molecules, where a heterocyclic moiety is annealed to the central naphthalene ring. researchgate.netmdpi.com The synthesis of N,N′-dialkylated naphthalene diimides, important for organic electronics, is typically achieved by heating 1,4,5,8-naphthalenetetracarboxylic dianhydride with a primary amine. mdpi.com

Table 2: Examples of Synthetic Protocols for Naphthalene-Based Heterocycles

| Protocol | Starting Materials | Key Reagents/Catalysts | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Tandem Reaction | 3-Formyl-4H-benzo[h]chromen-4-one, Nucleophiles | Et₃N | Nicotinonitrile, Pyran, Pyrazole Hybrids | rsc.orgsemanticscholar.org |

| Friedlander Synthesis | 2-Aminoaryl ketone, Carbonyl compound | Neodymium(III) nitrate hexahydrate | Quinolines | organic-chemistry.org |

| Multi-step Synthesis | 2-Naphthols, Oxo-acids | (NH₄)₂SO₃, NaHSO₃ | 14-Aza-12-oxasteroids | mdpi.com |

| Imide Synthesis | 1,4,5,8-Naphthalenetetracarboxylic dianhydride, Alkylamines | Imidazole | N,N′-dialkylated naphthalene diimides | mdpi.com |

| Cyclisation Reactions | 1-(6-(Dimethylamino)naphthalen-2-yl)butan-1,3-dione | Hydrazine monohydrate | Pyrazole derivatives | mdpi.com |

Elucidation of Reaction Mechanisms and Kinetic Profiles Involving 1 Octylnaphthalene

Investigation of Radical Intermediates in Thermal Processes

The thermal decomposition of 1-octylnaphthalene is initiated by the cleavage of C-C or C-H bonds, leading to the formation of various radical species. The most likely initiation step is the homolysis of a C-C bond in the octyl chain, particularly the β-bond to the naphthalene (B1677914) ring, due to its lower bond dissociation energy compared to the aromatic C-H or C-C bonds. This would produce a naphthalen-1-ylmethyl radical and a heptyl radical. Alternatively, H-abstraction from the octyl chain can occur.

A precise understanding of the reaction kinetics requires accurate thermochemical data for the potential radical intermediates. While specific experimental data for this compound radicals are scarce, their properties can be estimated using computational quantum chemistry methods and data from analogous molecules. For instance, studies on naphthalenyl radicals provide insight into the stability of the aromatic radical portion. mit.edu Theoretical calculations, such as those at the CBS-QB3 level of theory, are employed to determine the standard enthalpy of formation for these species. mit.eduarxiv.org

The stability of the resulting radicals is a key factor in determining the dominant reaction pathways. Resonance-stabilized radicals, such as those where the unpaired electron can delocalize into the naphthalene ring system, are expected to be more stable and have longer lifetimes at intermediate temperatures. mit.edu

Table 1: Estimated Thermochemical Data for Selected Radicals Relevant to this compound Decomposition Note: The following data are illustrative, based on general principles and data from analogous systems, as specific values for this compound radicals are not readily available in the cited literature.

| Radical Species | Estimated Relative Stability | Key Stabilizing Features |

| 1-Naphthalenyl radical | High | Aromatic radical |

| 2-Naphthalenyl radical | High | Aromatic radical |

| 1-(Octan-2-yl)naphthalene radical | Moderate | Secondary alkyl radical |

| Naphthalen-1-ylmethyl radical | High | Resonance stabilization with naphthalene ring |

Given the complexity of pyrolysis, which can involve hundreds of elementary reactions, manually constructing a detailed kinetic model is a formidable task. researchgate.net Automated Reaction Mechanism Generation (RMG) software offers a systematic approach to building comprehensive kinetic models for complex chemical systems like the pyrolysis of this compound. researchgate.netchemrxiv.org

RMG functions by creating a reaction network based on a set of initial reactants. It systematically explores possible reaction pathways by applying a vast database of reaction families, such as H-abstraction, β-scission, and radical recombination. researchgate.net The software estimates the thermochemistry of species using group additivity methods and calculates reaction rate coefficients using a library of rate rules and reaction templates. researchgate.net

For this compound pyrolysis, RMG would begin with the parent molecule and generate primary radicals from unimolecular bond fissions. The algorithm then identifies all possible reactions these radicals can undergo with themselves or other species in the system. chemrxiv.org A rate-based algorithm determines which species and reactions are significant enough to be included in the core model by analyzing reaction fluxes during a simulation of the reaction conditions. researchgate.netchemrxiv.org This process continues iteratively, expanding the reaction network until a detailed model that accurately predicts the system's behavior is achieved. mit.edu RMG can handle large molecules and has been successfully applied to model the pyrolysis and combustion of various hydrocarbons. researchgate.netmit.edu

Table 2: Key Reaction Families Employed by RMG in Hydrocarbon Pyrolysis

| Reaction Family | Description | Example Relevance to this compound |

| H_Abstraction | A radical removes a hydrogen atom from another molecule. | A methyl radical abstracting a hydrogen from the octyl chain. |

| R_Addition_MultipleBond | A radical adds to a double or triple bond. | A radical adding to an unsaturated product formed during pyrolysis. |

| Beta_scission | A radical fragments, breaking the bond beta to the radical center. | Cleavage of the octyl chain in a this compound radical. |

| Birad_recombination | Two radical sites within a single molecule combine. | Ring formation reactions. |

Thermochemical Analysis of this compound Radicals

Mechanistic Studies of Naphthalene Core Functionalization

The functionalization of the naphthalene core of this compound is crucial for synthesizing new derivatives with tailored properties. These reactions typically proceed through electrophilic or nucleophilic pathways, with regioselectivity being a key challenge.

Electrophilic aromatic substitution is a fundamental method for functionalizing naphthalene. nih.gov In the case of this compound, the octyl group is an activating, ortho-, para-directing group. However, since the ortho positions (2 and 8) and the para position (4) are on the same ring, and other positions are available on the second ring, the outcome is complex. The regioselectivity of electrophilic substitution on substituted naphthalenes is often difficult to control. researchgate.netresearchgate.net

The reaction proceeds via the attack of an electrophile (E⁺) on the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores aromaticity and yields the substituted product.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid like AlCl₃ to introduce an alkyl or acyl group.

The position of substitution is governed by both electronic and steric effects. The electron-donating octyl group activates the ring it is attached to, primarily at the C4 (para) and C8 (ortho) positions. The C5 and C8 positions (peri positions) are also reactive. Steric hindrance from the bulky octyl group at C1 may disfavor substitution at the adjacent C2 and C8 positions, potentially favoring substitution at C4 or on the unsubstituted ring (positions C5, C6, C7, C8). Precise control over reaction conditions (temperature, solvent, catalyst) is necessary to achieve a desired regioselectivity. researchgate.net

Under acidic conditions, the alkyl group of an alkylnaphthalene can undergo rearrangement. solubilityofthings.com This process, often a type of Friedel-Crafts alkylation in reverse (dealkylation) followed by re-alkylation, can lead to isomerization of the parent molecule. For this compound, protonation of the naphthalene ring by a strong acid can induce the 1,2-shift (migration) of the octyl group to an adjacent carbon.

The mechanism involves the formation of a carbocation intermediate. solubilityofthings.com The stability of the potential carbocation intermediates along the rearrangement pathway determines the regioselectivity of the final product distribution. wikipedia.org The migration of the octyl group from the C1 position could lead to the formation of 2-octylnaphthalene. The relative thermodynamic stabilities of the 1- and 2-isomers will influence the final equilibrium mixture. Typically, the isomer with the alkyl group at the β-position (C2) is thermodynamically more stable than the α-substituted isomer (C1) due to reduced steric strain.

The migratory aptitude refers to the relative ease with which a group migrates. In acid-catalyzed rearrangements, the process seeks to form the most stable possible intermediate. rsc.org The transition state for the migration will be influenced by steric hindrance and the electronic stabilization of the developing positive charge. The reaction can be driven toward the thermodynamically favored product by using strong acids and elevated temperatures to ensure that the rearrangements are reversible and an equilibrium can be established. stackexchange.com

Theoretical and Computational Chemistry Approaches in 1 Octylnaphthalene Research

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules. jocpr.com This information is fundamental to predicting a wide range of molecular properties and chemical reactivity. jocpr.comuclouvain.be

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for studying many-body systems, including molecules like 1-octylnaphthalene. wikipedia.orgscispace.com DFT methods are used to investigate the electronic structure, determining properties by using functionals of the spatially dependent electron density. wikipedia.org This approach is computationally more feasible than traditional wave-function-based methods, allowing for the study of larger and more complex systems. mpg.de

For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. These parameters are crucial for understanding the molecule's electronic behavior and its potential in electronic applications. Furthermore, DFT is instrumental in calculating the energetics of chemical reactions. mpg.de By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, thereby predicting the kinetics and most favorable pathways for reactions involving this compound. jocpr.com This is particularly useful for understanding its degradation pathways or its synthesis. nih.gov

| Property Predicted by DFT | Significance for this compound Research |

| Electronic Structure (HOMO/LUMO) | Determines electronic properties, stability, and reactivity. jocpr.cominformaticsjournals.co.in |

| Ground-State Energy | A fundamental measure of the molecule's stability. jocpr.com |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles. |

| Reaction Pathways | Identifies transition states and activation energies to predict reaction mechanisms and kinetics. jocpr.com |

| Spectroscopic Properties | Simulates vibrational (IR, Raman) and electronic (UV-Vis) spectra for comparison with experimental data. jocpr.com |

Accurate thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are essential for chemical process design, safety analysis, and understanding reaction equilibria. While experimental data for common compounds like naphthalene (B1677914) are available from databases such as the NIST Chemistry WebBook, data for its derivatives, including this compound, can be scarce. nist.gov

Quantum chemical methods, including DFT and other high-level ab initio calculations, play a vital role in refining and predicting these thermochemical properties. princeton.edu Computational approaches can be used to calculate these values from first principles. The results can supplement limited experimental data or be used to validate experimental findings. For complex molecules, these calculations provide a reliable route to obtaining a complete and consistent set of thermochemical data, which is crucial for building accurate kinetic models for processes like combustion or pyrolysis. mit.edu

| Thermochemical Property | Relevance in Chemical Systems | Computational Refinement Method |

| Enthalpy of Formation (ΔfH°) | Determines the energy change in formation from constituent elements; crucial for reaction calorimetry. | High-level quantum chemical calculations (e.g., G3, G4 theory). |

| Standard Entropy (S°) | Measures the degree of randomness or disorder; essential for calculating Gibbs free energy and reaction spontaneity. | Statistical mechanics based on calculated vibrational frequencies and molecular geometry. |

| Heat Capacity (Cp) | Indicates the amount of heat required to raise the temperature of the substance; important for heat transfer calculations. | Calculated from vibrational, rotational, and translational contributions to the partition function. |

| Gibbs Free Energy of Formation (ΔfG°) | Determines the spontaneity of a reaction at constant temperature and pressure. | Derived from calculated enthalpy and entropy values. |

Density Functional Theory (DFT) Applications in Electronic Structure and Reaction Energetics

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. This technique is invaluable for studying the behavior of this compound in various environments.

The structure of this compound, with its aromatic naphthalene core and flexible aliphatic octyl chain, suggests a propensity for complex intermolecular interactions. MD simulations are an ideal tool to explore these phenomena. cuny.edu The self-assembly of molecules is driven by non-covalent forces, including hydrophobic interactions, π-π stacking, electrostatic interactions, and hydrogen bonding. nih.govosti.gov

For this compound, MD simulations can model how the hydrophobic octyl chains interact with each other and with non-polar solvents, while the naphthalene rings can engage in π-π stacking. These simulations can predict how molecules of this compound might aggregate in solution or at interfaces, forming ordered structures. cuny.edu Understanding these self-assembly processes is critical for applications where the material's bulk properties are determined by its supramolecular structure. nih.gov

| Type of Interaction | Description | Relevance to this compound |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | The naphthalene core can stack with other aromatic systems, influencing packing in condensed phases. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The long octyl chain drives aggregation and influences solubility and partitioning behavior. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Ubiquitous forces that contribute to the overall cohesion and physical properties. osti.gov |

Computational chemistry offers powerful tools for predicting how a molecule like this compound will transform under various chemical conditions. nih.gov These approaches can forecast the products of reactions, often with high accuracy, guiding synthetic efforts and the study of degradation pathways.

Methods based on DFT can be used to evaluate the thermodynamic stability of potential reaction intermediates, predicting the most likely sites for electrophilic or radical attack on the naphthalene ring system. nih.gov For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, computational models can predict the regioselectivity of reactions such as nitration or oxidation. nih.govrsc.org More advanced approaches utilize machine learning and graph theory, where a reaction is treated as a graph transformation, to predict reaction outcomes based on learned patterns from vast reaction databases. openreview.netchemrxiv.org These in silico techniques are becoming essential for screening potential reactions and understanding the complex chemical behavior of organic molecules. thebts.org

| Computational Approach | Methodology | Predicted Outcome for this compound |

| Thermodynamic Stability Analysis (DFT) | Calculates the Gibbs free energy of reaction (ΔGrxn) for adducts at different positions on the molecule. nih.gov | Identifies the most thermodynamically favored products of addition reactions. |

| Frontier Molecular Orbital (FMO) Theory | Analyzes the HOMO and LUMO to predict sites of electrophilic and nucleophilic attack. | Predicts the most reactive carbon atoms on the naphthalene ring. |

| Average Local Ionization Energy (ALIE) | Calculates the energy required to remove an electron from a specific point on the molecule's surface. nih.gov | Lower ALIE values indicate sites more susceptible to electrophilic attack. |

| Machine Learning Models | Uses algorithms trained on known reactions to predict the products of new reactant combinations. rsc.orgopenreview.net | Predicts plausible transformation products based on statistical patterns. |

Modeling Intermolecular Interactions and Self-Assembly Phenomena

Application of Automated Reaction Mechanism Generation Software for Complex Chemical Systems

Understanding the detailed chemical kinetics of complex processes like combustion or pyrolysis requires the construction of large, intricate reaction mechanisms. mit.edu Automated reaction mechanism generation software, such as the Reaction Mechanism Generator (RMG), provides a systematic way to build these kinetic models. princeton.edumit.edu

RMG constructs kinetic models composed of elementary reaction steps by applying a general understanding of how molecules react. princeton.edu The process starts with an initial set of species, and the software systematically generates all possible reactions based on predefined "reaction families." github.io A rate-based algorithm then identifies the most significant reaction pathways and species to include in the core model, which is progressively expanded until a desired level of completeness is reached. github.io For a molecule like this compound, which could be a component of jet fuel surrogates, RMG could be used to automatically generate a detailed combustion mechanism. mit.edu This would involve modeling thousands of elementary reactions, providing crucial data for simulating combustion properties like ignition delay and species formation. mit.edursc.org

| Step in Automated Mechanism Generation (RMG) | Description |

| 1. Initialization | The user provides initial species (e.g., this compound, O2), temperature, and pressure. github.io |

| 2. Reaction Generation | The software reacts the initial species in all possible ways according to known reaction families to create "edge" species. github.io |

| 3. Time Integration & Flux Analysis | The model is integrated over time, and the rate of production (flux) for each edge species is tracked. github.io |

| 4. Core Enlargement | Species produced at a significant rate (exceeding a user-defined tolerance) are moved from the edge to the "core" model. github.io |

| 5. Iteration | The new core species are reacted with all other core species, and the process repeats until no new significant species are found. github.io |

| 6. Output | The final output is a comprehensive kinetic model with species, reactions, and associated thermochemical and kinetic data. |

Cutting Edge Applications and Functional Material Development Utilizing 1 Octylnaphthalene Derivatives

Surfactant Chemistry and Interfacial Phenomena Engineering

The amphiphilic nature of sulfonated 1-octylnaphthalene derivatives makes them highly effective surface-active agents. These compounds are central to applications that depend on the manipulation of interfaces, such as in cleaning, emulsification, and resource extraction.

One of the primary applications of surfactants is their ability to adsorb at interfaces and reduce surface and interfacial tension. Derivatives of this compound, particularly petroleum sulfonates like sodium octylnaphthalene sulfonate, are well-regarded for their effectiveness in lowering the interfacial tension between oil and water. frontiersin.orgresearchgate.net This property is fundamental to many industrial processes. nih.gov

However, the practical use of compounds like sodium octylnaphthalene sulfonate can be limited by factors such as low solubility in water. frontiersin.orgresearchgate.net To address this, research has focused on creating new ionic liquids (ILs) based on a 4-(n-octyl)naphthalene-1-sulfonate anion paired with various organic cations, such as those from the imidazolium (B1220033), pyrrolidinium, and pyridinium (B92312) families. nih.gov These novel naphthalene-based ionic liquids have demonstrated a superior ability to reduce both water-air and water-oil interfacial tensions compared to their predecessors. nih.govresearchgate.net For instance, 1-hexyl-3-methylimidazolium (B1224943) 4-(n-octyl)naphthalene-1-sulfonate has been identified as a particularly potent agent for tension reduction. frontiersin.orgnih.gov

In aqueous solutions, surfactant molecules self-assemble into aggregates known as micelles above a certain concentration, a threshold known as the Critical Micelle Concentration (CMC). wikipedia.orgfrontiersin.org This aggregation is a key aspect of their functionality, enabling applications such as solubilization and detergency. nih.govfrontiersin.org The CMC is a critical characteristic of any surfactant. wikipedia.org Below the CMC, surfactants primarily populate the interface, leading to a sharp decrease in surface tension as their concentration increases. wikipedia.orgfrontiersin.org Above the CMC, the interface becomes saturated, and additional surfactant molecules form micelles, causing the surface tension to remain relatively constant. wikipedia.org

The micellization behavior of this compound derivatives has been a subject of detailed study. The CMC can be determined by monitoring changes in the physical properties of the solution—such as surface tension, conductivity, or fluorescence—as a function of surfactant concentration. researchgate.netresearchgate.net For sodium decyl naphthalene (B1677914) sulfonate (a related compound), its CMC was determined to be between 0.82 and 0.92 mM using 1H NMR, which aligned with the 0.8 mM value found via surface tension measurements. researchgate.net Studies on various alkylnaphthalene sulfonates have shown that the CMC value generally decreases as the length of the alkyl chain increases, due to the enhanced hydrophobicity of the molecule. researchgate.netresearchgate.net The structure of the counterion and the presence of aromatic rings also significantly influence the aggregation behavior and the resulting micelle size and shape. researchgate.netrsc.orgrsc.org

| Surfactant | Method | CMC (mM) | Reference |

|---|---|---|---|

| Sodium Decyl Naphthalene Sulfonate (SDNS) | Surface Tension | 0.8 | researchgate.net |

| Sodium Decyl Naphthalene Sulfonate (SDNS) | 1H NMR | 0.82 - 0.92 | researchgate.net |

| Sodium Dodecyl Sulfate (for comparison) | Various | 8.3 | wikipedia.org |

To improve upon the properties of traditional naphthalene sulfonates, scientists have designed and synthesized novel surface-active ionic liquids (SAILs). frontiersin.orgnih.gov The starting material, sodium 4-(n-octyl)naphthalene-1-sulfonate, is a solid with very poor water solubility, which hinders its application. frontiersin.orgresearchgate.net By replacing the sodium cation with larger, organic cations (e.g., 1-hexyl-3-methylimidazolium, 1-methyl-1-propylpyrrolidinium, N-butylpyridinium), researchers have created a new class of surfactants. nih.gov

These naphthalene sulfonate ionic liquids exhibit significantly improved characteristics. They are highly soluble in water, possess the desirable properties of ionic liquids such as high thermal stability, and show a much stronger surfactant character than the original sodium salt. frontiersin.orgnih.gov The tunability of ionic liquids allows for the precise design of molecules with optimized properties. nih.gov For example, the incorporation of a more hydrophobic naphthalene ring in zwitterionic SAILs, compared to a benzene (B151609) ring, was found to dramatically increase the hydrophobicity and promote micellization. rsc.org This enhanced surface activity is also attributed to π–π stacking interactions between the naphthalene or imidazolium rings, which facilitates aggregation. rsc.orgrsc.org

| Cation | Abbreviation | Key Property | Reference |

|---|---|---|---|

| 1-Hexyl-3-methylimidazolium | [C1C6Im][ONS] | Showed the best capacity to reduce water-air and water-oil interfacial tension. | frontiersin.orgnih.gov |

| 1-Methyl-1-propylpyrrolidinium | [C1Pyr][ONS] | Liquid at room temperature, facilitating easier handling. | nih.gov |

| N-Butylpyridinium | [C4Py][ONS] | Demonstrated high water solubility and thermal stability. | nih.gov |

Enhanced Oil Recovery (EOR) encompasses techniques used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. espublisher.comresearchgate.net A key mechanism in chemical EOR is the reduction of interfacial tension (IFT) between the trapped oil and the injection fluid (water). researchgate.netespublisher.com By lowering this tension, surfactants help to mobilize residual oil that is trapped in the reservoir rock by capillary forces. uib.no

Petroleum sulfonates, including derivatives of this compound, have been widely utilized in EOR formulations for this purpose. frontiersin.org The effectiveness of a surfactant flood is critically dependent on reducing the IFT to ultra-low values. frontiersin.org It is important that the surfactant concentration remains above its CMC to ensure this effective reduction. wikipedia.org The development of highly soluble and effective naphthalene sulfonate ionic liquids presents a significant advancement for EOR applications, as they can be deployed in aqueous formulations to more efficiently displace trapped oil. frontiersin.orgnih.gov The synergy between sulfonates and other components, along with the ability of certain alkylnaphthalene sulfonates to achieve ultra-low IFT even without alkali, makes them valuable candidates for designing robust EOR fluids. frontiersin.org

Design of Naphthalene Sulfonate Ionic Liquids for Enhanced Surface Activity

Advanced Materials Science: Graphene and Organic Electronics

Beyond surfactant chemistry, the unique aromatic structure of this compound makes it a valuable tool in materials science, particularly in the processing of nanomaterials like graphene.

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses extraordinary properties but is notoriously difficult to produce in large quantities. researchgate.net Liquid-phase exfoliation (LPE) is a promising, scalable method for producing high-quality graphene by breaking apart bulk graphite (B72142) in a liquid medium, often assisted by sonication. nih.govrsc.org The success of LPE hinges on the choice of solvent or dispersant, which must effectively interact with the graphene surface to overcome the strong van der Waals forces between layers and prevent re-aggregation. researchgate.netfrontiersin.org

Aromatic molecules are effective dispersants due to the potential for π-π stacking interactions with the graphene surface. mdpi.com In a study evaluating various aromatic compounds for graphene exfoliation, this compound was shown to be an effective dispersant. mdpi.com When used in the solvent N-methylpyrrolidone (NMP), this compound produced a graphene dispersion with a concentration of 35 µg/mL. mdpi.com Interestingly, this study found that increasing the number of aromatic rings (e.g., using octylphenanthrene) did not improve, but rather decreased, the dispersibility. mdpi.com This suggests that a balance between the affinity of the dispersant for graphene and its affinity for the solvent is crucial for achieving stable dispersions. mdpi.com The alkyl chain (the "octyl" group) also plays a key role, with longer chains generally leading to more efficient exfoliation and dispersion. mdpi.com The use of such dispersants is a key strategy for creating stable, high-concentration graphene inks and composites for applications in electronics and advanced materials. nih.govmicrotrac.com

| Dispersant | Graphene Concentration (µg/mL) | Reference |

|---|---|---|

| None | 22 | mdpi.com |

| Octylbenzene | 101 | mdpi.com |

| This compound | 35 | mdpi.com |

| Octylphenanthrene | 10 | mdpi.com |

| 1,4-Dioctylbenzene | 312 | mdpi.com |

Design and Characterization of N-Alkylated Naphthalene Diimides (NDIs) for n-Type Organic Semiconductors

The design of high-performance n-type organic semiconductors often centers on robust, electron-deficient aromatic cores, with naphthalene diimides (NDIs) being a prominent class of materials. acs.orgresearchgate.net The synthesis of symmetrically N-alkylated NDIs is typically achieved through a straightforward and efficient one-step condensation reaction. acs.org This process involves heating commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride with a primary amine, such as octylamine, in a suitable solvent at elevated temperatures, generally ranging from 100 to 220 °C. acs.orgmdpi.com The reaction time can vary from a few hours to 48 hours, depending on the temperature and the reactivity of the specific amine used. mdpi.com This synthetic versatility allows for the introduction of various functional groups at the imide positions, which is crucial for tuning the material's properties. acs.org

Following the reaction, the crude product is typically purified using methods like precipitation, column chromatography, or recrystallization. mdpi.com A systematic study on a homologous series of N,N′-dialkylated naphthalene diimides, including the n-octyl derivative (NDIC8), involved a unified synthesis and purification process to enable direct comparison of their properties. mdpi.com

The characterization of these NDI derivatives is comprehensive, employing a suite of analytical techniques to probe their structural, optical, and thermal properties. mdpi.com

Spectroscopic Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure. For instance, the 1H NMR spectrum of N,N′-di(n-octyl)naphthalene-1,4,5,8-tetracarboxylic diimide (NDIC8) shows characteristic signals for the aromatic protons of the naphthalene core and the aliphatic protons of the two n-octyl chains. mdpi.com Fourier-transform infrared (FTIR) spectroscopy reveals characteristic vibrational modes, including the C=O stretching of the imide groups and the C-N stretching peaks, which can provide insights into molecular packing. mdpi.com

Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability and phase transitions of the materials. mdpi.com NDIs are known for their high thermal stability. mdpi.com

X-ray Diffraction (XRD) : XRD studies are critical for determining the crystal structure and understanding the solid-state packing of the molecules, which directly impacts charge transport. mdpi.com

This thorough characterization is fundamental to establishing the link between the molecular design and the material's ultimate performance in electronic devices. mdpi.com

Elucidating Structure-Property-Performance Relationships in NDI-Based Organic Electronic Materials

The performance of NDI-based organic electronic materials is intricately linked to the interplay between molecular structure, solid-state packing, and the resulting electronic properties. flinders.edu.au The length of the N-alkyl substituents plays a pivotal role in dictating these characteristics. mdpi.com Systematic studies of homologous series of N,N′-dialkylated NDIs (from propyl to undecyl chains) have provided significant insights into these relationships. mdpi.comflinders.edu.au

Solubility and Processability: The length of the alkyl chain directly influences the solubility of the NDI derivatives. Research indicates that NDIs with medium-length alkyl chains, specifically from pentyl (NDIC5) to octyl (NDIC8), exhibit the highest solubility in common organic solvents like chloroform (B151607) and toluene. mdpi.comflinders.edu.au This enhanced solubility is crucial for solution-based processing techniques used in the fabrication of thin-film electronic devices. mdpi.com

Crystal Packing and Morphology: In the solid state, the alkyl chains significantly affect how the planar NDI cores arrange themselves. FTIR and XRD studies have revealed a distinct "odd-even parity effect" related to the number of carbon atoms in the alkyl chains. mdpi.comflinders.edu.au NDIs with an even number of methylene (B1212753) groups in their substituents, such as the octyl derivative NDIC8, tend to adopt a low-symmetry triclinic packing. mdpi.comflinders.edu.au In contrast, those with an odd number of carbons generally show a monoclinic symmetry. mdpi.comflinders.edu.au This parity effect also influences the π-π stacking distance between the aromatic cores, a critical parameter for charge transport. mdpi.comflinders.edu.au

Electronic Performance: The relationship between the alkyl chain length and electronic performance is not linear. When tested in standardized organic field-effect transistors (OFETs), a clear trend emerges. mdpi.comflinders.edu.au The n-type electron mobility (μe) reaches a maximum for NDIs with medium-length alkyl chains. mdpi.com Specifically, the mobilities for NDIC6, NDIC7, and NDIC8 were found to be 10 to 30 times higher than for NDIs with either shorter (C3-C5) or longer (C9-C11) alkyl substituents. mdpi.comflinders.edu.au For example, OFETs based on untreated N,N′-dioctyl naphthalene diimide (NDIC8) films have shown electron mobilities around 5 x 10⁻⁴ cm²V⁻¹s⁻¹. rylene-wang.com This demonstrates an optimal range for the alkyl chain length that balances processability and efficient intermolecular electronic coupling for charge transport. mdpi.comflinders.edu.au

Table 1: Electron Mobilities and Threshold Voltages of NDI-based OFETs

| Compound | Alkyl Chain | Electron Mobility (μe) [cm²V⁻¹s⁻¹] | Threshold Voltage (Vth) [V] |

|---|---|---|---|

| NDIC3 | n-propyl | (2.8 ± 0.5) x 10⁻⁵ | 42 ± 5 |

| NDIC4 | n-butyl | (6.0 ± 1.0) x 10⁻⁵ | 40 ± 3 |

| NDIC5 | n-pentyl | (8.0 ± 1.0) x 10⁻⁵ | 35 ± 2 |

| NDIC6 | n-hexyl | (1.1 ± 0.2) x 10⁻⁴ | 33 ± 3 |

| NDIC7 | n-heptyl | (1.5 ± 0.3) x 10⁻⁴ | 31 ± 4 |

| NDIC8 | n-octyl | (1.0 ± 0.2) x 10⁻⁴ | 30 ± 3 |

| NDIC9 | n-nonyl | (8.0 ± 1.0) x 10⁻⁵ | 29 ± 2 |

| NDIC10 | n-decyl | (5.0 ± 0.8) x 10⁻⁵ | 28 ± 3 |

| NDIC11 | n-undecyl | (3.0 ± 0.5) x 10⁻⁵ | 27 ± 2 |

Data sourced from a systematic study on a homologous series of N-alkylated naphthalene diimides. mdpi.com

Investigation of Derivatives as Chemical Intermediates for Complex Organic Synthesis

Beyond their direct application in functional materials, this compound and its derivatives serve as versatile chemical intermediates or "building blocks" for the construction of more complex molecular architectures. boronmolecular.comrsc.orgbeilstein-journals.org The naphthalene core provides a rigid, planar, and electronically well-defined scaffold that can be systematically functionalized. rsc.org The octyl group, in turn, imparts solubility and influences the self-assembly properties of the resulting molecules.

The concept of using functionalized naphthalene derivatives as intermediates is well-established. For instance, 1,5-naphthalenediamine, a crucial intermediate for specialty polyurethanes and polyamides, is synthesized through a multi-step process starting with the functionalization of naphthalene. google.com Similarly, derivatives of decahydro-1,4-dimethyl-5-octylnaphthalene have been identified as potential intermediates in the synthesis of certain pharmaceuticals, highlighting the value of the octyl-substituted naphthalene framework in medicinal chemistry. ontosight.ai

The reactivity of the naphthalene core allows for further synthetic elaboration. Palladium-catalyzed cross-coupling reactions are commonly used to construct functionalized phosphine (B1218219) oxides and other derivatives from halogenated naphthalenes. researchgate.net More advanced strategies involve the direct C-H functionalization of the naphthalene ring system. For example, the C8 position of 1-amidonaphthalenes can be selectively arylated using palladium catalysis, providing a route to complex polyaromatic compounds like benzanthrone (B145504) derivatives. researchgate.net

In a specific example demonstrating the utility of a naphthalene derivative as a modifiable intermediate, a dithiane-naphthalene core was subjected to lithiation followed by reaction with electrophiles to yield alkylated products. acs.org This showcases how the naphthalene unit can act as a foundational structure that is progressively built upon to create more elaborate molecules. acs.org The introduction of a naphthalene unit into molecular designs has been shown to be an effective strategy for developing materials like organic solid-state laser dyes with enhanced stability and desirable optical properties. rsc.org This underscores the role of this compound and related compounds as valuable platforms in the broader field of organic synthesis.

Environmental Transformation and Fate of Naphthalene Based Compounds

Identification of Environmental Degradation Pathways for Naphthalene (B1677914) Derivatives

The degradation of naphthalene derivatives in the environment occurs primarily through two main routes: photodegradation and biodegradation. scispace.comresearchgate.net Alkylated PAHs, like 1-octylnaphthalene, are major components of crude oil and are of significant environmental concern. researchgate.netnih.gov

Photodegradation: This process is a critical weathering mechanism for oil residues in aquatic environments. researchgate.netnih.gov Studies on naphthalene and various alkylated naphthalenes have shown that their photodegradation under simulated environmental conditions follows pseudo-first-order kinetics. researchgate.netnih.gov The transformation of these compounds under light exposure leads to the formation of numerous oxygenated products. Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying these transformation products, which primarily include alcohols, aldehydes, ketones, and quinones. nih.gov For instance, the photo-oxidation of naphthalene can produce 1,4-naphthoquinone. researchgate.net While the parent compounds' concentration decreases with weathering, the resulting mixture can sometimes exhibit transiently increased toxicity due to the formation of these more polar and reactive byproducts. researchgate.netnih.gov

Biodegradation: Microbial activity is a principal driver for the removal of PAHs from soil and water. scispace.com Certain bacteria and fungi can transform PAHs into other organic compounds or mineralize them to carbon dioxide and water. scispace.com For example, bacteria of the genus Pseudomonas are known to metabolize naphthalene through a pathway involving intermediates like 1,2-dihydroxynaphthalene and salicylate, which is then cleaved to form catechol. nih.gov This pathway can also process some alkylated naphthalenes; 2-methylnaphthalene (B46627) is metabolized via the same route to 4-methylcatechol. nih.gov

Research on other alkylated naphthalenes, such as 1-ethylnaphthalene (B72628) and 1-butylnaphthalene, by Sphingobium and other bacteria has elucidated specific biotransformation pathways. researchgate.net These processes often involve subterminal oxidation of the alkyl chain, leading to the formation of various metabolites. researchgate.net Key identified transformation products include 1-naphthoic acid and a range of oxidized, chain-shortened 1-naphthyl-alkanoic acids and 1-naphthyl-alkanals. researchgate.net

A suspect list of potential biotransformation products for PAHs, including naphthalene, has been compiled using pathway prediction software and libraries of known standards. acs.org For naphthalene, these include a variety of hydroxylated and carboxylated derivatives. acs.org

Interactive Table 1: Identified Environmental Transformation Products of Naphthalene Derivatives

| Parent Compound | Transformation Pathway | Identified Products | Research Context |

|---|---|---|---|

| Naphthalene | Photodegradation | 1,4-Naphthoquinone, Alcohols, Aldehydes, Ketones | Simulated weathering of oil residues. researchgate.netnih.gov |

| Naphthalene | Biodegradation (Pseudomonas sp.) | 1,2-Dihydroxynaphthalene, Salicylate, Catechol | Microbial metabolism study. nih.gov |

| 2-Methylnaphthalene | Biodegradation (Pseudomonas sp.) | 4-Methylcatechol | Microbial metabolism study. nih.gov |

| 1-Ethylnaphthalene | Biotransformation (Sphingobium sp.) | 1-Naphthoic acid, 3-Ethylcatechol | Investigation of alkylated PAH degradation. researchgate.net |

| 1-Butylnaphthalene | Biotransformation (Strain KK6) | 1-Naphthyl-alkanoic acids, 1-Naphthyl-alkanals | Study of lubricating oil component biodegradation. researchgate.net |

| Naphthalene | Predicted Biotransformation | Benzoic acid, Hydroxylated derivatives | Suspect screening for bioremediation products. acs.org |

In Silico Prediction and Modeling of Transformation Products in Environmental Compartments

In silico methods, including Quantitative Structure-Activity Relationship (QSAR) models and pathway prediction software, are valuable tools for estimating the environmental fate of chemicals without extensive experimental analysis. researchgate.netacs.org These computational approaches are encouraged by regulations like REACH to provide fast and reliable data on properties such as biodegradability. researchgate.net

QSAR Modeling: 3D-QSAR models have been developed to predict the biodegradability of aromatic water pollutants. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that correlate the molecular structure of compounds with their biodegradability. researchgate.net For a set of single-benzene ring compounds, a CoMFA model demonstrated good agreement between predicted and experimental biodegradability values, showing strong statistical performance (e.g., r² = 0.940, Q² = 0.502) and predictive power (r²_test = 0.847). researchgate.net Such models are crucial for screening new and existing chemicals for their environmental persistence. nih.gov

Pathway Prediction Software: Computational tools are also used to predict the specific transformation products that may arise from degradation. Software like the University of Minnesota Biocatalysis/Biodegradation Database Pathway Prediction System (EAWAG-BBD-PPS) can be used to generate lists of likely metabolites from microbial degradation. acs.org For a study on PAH bioremediation, this tool predicted 21 potential transformation products for naphthalene based on its chemical structure (SMILES). acs.org Similarly, software like Zeneth is used in the pharmaceutical industry to predict degradation pathways by matching functional groups in a molecule to a knowledge base of chemical reactions, assigning a likelihood score to each potential product. acs.org These predictions help researchers focus their analytical efforts on detecting specific, plausible transformation products in environmental samples. acs.orgacs.org

Interactive Table 2: Examples of In Silico Modeling for Aromatic Compound Degradation

| Modeling Approach | Application | Key Findings/Statistics | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predicting biodegradability of aromatic water pollutants. | CoMFA model showed good statistical results (r² = 0.940; Q² = 0.502) and external validation (r²_test = 0.847). | researchgate.net |

| Pathway Prediction (EAWAG-BBD-PPS) | Predicting biotransformation products of PAHs. | Predicted 21 "very likely", "likely", or "neutral" transformation products for naphthalene. | acs.org |

| Degradation Prediction (Zeneth) | Predicting pharmaceutical degradation pathways. | Couples a transformation engine with a knowledge base to predict products with a likelihood score (0-1000). | acs.org |

| QSAR | Predicting nighttime degradation by nitrate (B79036) radicals. | Multiple linear regression models developed to predict reaction rate constants for heterogeneous organic compounds. | qsardb.org |

Broader Environmental Chemistry Research on Aromatic Hydrocarbons and Pollutant Transformation

The environmental fate of this compound is best understood within the broader context of research on polycyclic aromatic hydrocarbons (PAHs). PAHs are a widespread class of organic pollutants formed from the incomplete combustion of carbon-containing materials like fossil fuels and biomass. scispace.comnih.gov They are found in all environmental compartments, including air, water, and soil. nih.gov

Once emitted, PAHs undergo various transformation and degradation processes that yield transformed PAH products (TPPs), which can sometimes be more hazardous than the parent compounds. researchgate.netnih.gov The primary environmental transformation processes for PAHs are photolysis and biodegradation. researchgate.net

Photolysis: Due to the ability of most PAHs to absorb light, photolysis is considered the most significant transformation process, particularly on surfaces like urban roads. researchgate.netnih.gov This process is influenced by climatic conditions, the physicochemical properties of the sorbent material (e.g., road dust), and the presence of other substances like heavy metals. researchgate.netnih.gov Research indicates a predominance of carbonyl TPPs, such as quinones, over other products like nitro or hydroxyl derivatives on road surfaces. researchgate.netnih.gov

Atmospheric Transformation: In the atmosphere, PAHs can react with pollutants like ozone, hydroxyl radicals (OH), and nitrogen oxides, leading to the formation of diones, nitro-PAHs, and other oxidized species. scispace.comnih.gov These atmospheric reactions, often occurring as heterogeneous reactions on the surface of particulate matter, are a key transformation mechanism. copernicus.org The atmospheric lifetime and transport of PAHs are governed by these chemical transformations as well as by physical deposition. nih.gov

The complexity of these transformations highlights the need for continued research. Cross-disciplinary studies combining atmospheric chemistry and toxicology are essential to identify the specific degradation pathways and products that pose the greatest risk to public health and the environment. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Octylnaphthalene with high purity for toxicological studies?

- Answer : Synthesis should follow alkylation protocols using naphthalene and 1-octyl halides under Friedel-Crafts conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation is critical to remove polyalkylated byproducts. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and gas chromatography-mass spectrometry (GC-MS) to confirm structure and purity (>98%) . For reproducibility, document reaction parameters (temperature, catalyst concentration) and include raw spectral data in appendices .

Q. How can researchers design initial toxicity screening experiments for this compound in mammalian models?

- Acute exposure : Use OECD Test Guideline 423 for oral/dermal/inhalation routes in rodents. Measure systemic effects (hepatic, renal, respiratory) and body weight changes.

- Subchronic exposure : Conduct 28-day studies with dose ranges (10–500 mg/kg/day). Include histopathology and hematological analysis.

- Data reporting : Adhere to Table C-2 standards for extracting outcomes (e.g., organ weights, lesion severity) and assess risk of bias via Table C-7 criteria (randomization, allocation concealment) .

Q. What analytical techniques are essential for quantifying this compound in environmental matrices?

- Answer : Use gas chromatography with flame ionization detection (GC-FID) or high-performance liquid chromatography (HPLC) paired with solid-phase extraction (SPE) for water/soil samples. Validate methods via spike-recovery tests (70–120% recovery) and limit of detection (LOD < 1 ppb). Cross-reference with NIST spectral libraries for confirmation .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic pathways be resolved in mechanistic studies?

- Answer : Apply a systematic review framework (Steps 2–8 from ):

- Step 5 : Assess bias in conflicting studies using Table C-6/C-7 questionnaires (e.g., incomplete outcome reporting, dose randomization flaws).

- Step 6 : Rate confidence in evidence using Table C-8 criteria (e.g., downgrade studies with "Low Initial Confidence" due to unblinded protocols).

- Step 7 : Reconcile discrepancies via in vitro assays (e.g., cytochrome P450 inhibition assays) or isotopic tracing to identify dominant metabolic routes .

Q. What experimental strategies are effective for studying the environmental partitioning of this compound in aquatic systems?

- Answer : Use fugacity modeling (Level III) to predict air-water-soil distribution based on octanol-water partition coefficient (log Kow) and Henry’s Law constants. Validate with microcosm experiments:

- Water : Measure adsorption to sediment via batch equilibrium tests.

- Biota : Analyze bioaccumulation in fish (BCF calculations) under OECD 305 guidelines.

- Degradation : Monitor photolysis rates using UV-Vis spectroscopy and half-life calculations .

Q. How should researchers address gaps in long-term ecotoxicological data for this compound?

- Answer : Implement longitudinal mesocosm studies with multi-trophic endpoints (algae, Daphnia, fish). Use probabilistic risk assessment (PRA) models to extrapolate chronic toxicity. Cross-validate with QSAR (Quantitative Structure-Activity Relationship) predictions for structurally similar alkylnaphthalenes .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Answer : Apply benchmark dose (BMD) modeling with EPA’s BMDS software to identify NOAEL/LOAEL. Use ANOVA with post-hoc Tukey tests for inter-group comparisons. For non-linear trends, employ Hill equation fitting or generalized additive models (GAMs) .

Q. How can researchers ensure reproducibility when reporting this compound experimental data?

- Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Raw data : Include instrument output files (e.g., GC chromatograms, NMR spectra) in supplementary materials.

- Metadata : Document solvent purity, instrument calibration, and environmental conditions (temperature, humidity).

- Code sharing : Provide scripts for statistical analysis (R/Python) in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.